3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Kinase Inhibition Anti-inflammatory Activity β-Glucuronidase Inhibition

3-(4-Ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 1029784-83-5) is a synthetic heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline family. This rigid, planar tetracyclic core is a privileged scaffold in medicinal chemistry, particularly for targets requiring flat, aromatic ligand-binding pockets.

Molecular Formula C19H17N3O
Molecular Weight 303.365
CAS No. 1029784-83-5
Cat. No. B2678361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
CAS1029784-83-5
Molecular FormulaC19H17N3O
Molecular Weight303.365
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C
InChIInChI=1S/C19H17N3O/c1-3-23-14-7-5-13(6-8-14)18-16-11-20-17-9-4-12(2)10-15(17)19(16)22-21-18/h4-11H,3H2,1-2H3,(H,21,22)
InChIKeyGLWSACJQVJLWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 1029784-83-5): Structural Definition & Class Context


3-(4-Ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 1029784-83-5) is a synthetic heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline family [1]. This rigid, planar tetracyclic core is a privileged scaffold in medicinal chemistry, particularly for targets requiring flat, aromatic ligand-binding pockets [2]. The 8-methyl substitution and 3-(4-ethoxyphenyl) appendage are key structural determinants that differentiate it from simpler unsubstituted or singly-substituted analogs within this class, providing a unique vector for modulating lipophilicity, electronic character, and target engagement [3].

3-(4-Ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline: Why In-Class Analogs Cannot Be Freely Interchanged


Generic substitution among pyrazolo[4,3-c]quinolines is not scientifically sound due to extreme sensitivity of biological activity to specific substitution patterns. Even conservative modifications to the aryl ring or quinoline core can switch a compound from a potent kinase inhibitor to an anti-inflammatory agent or β-glucuronidase inhibitor [1][2]. The 3-(4-ethoxyphenyl)-8-methyl substitution pattern represents a precise chemical vector that, in closely related series, has been shown to govern target engagement, selectivity, and pharmacokinetic properties [3]. A bulk procurement decision based solely on scaffold similarity, without verifying the exact substitution, risks acquiring a molecule with a fundamentally different biological profile.

3-(4-Ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline: Quantified Differentiation Evidence vs. Closest Analogs


Scaffold-Dependent Biological Switch: Comparison of Kinase vs. Anti-inflammatory vs. β-Glucuronidase Inhibition Activities Within the Pyrazolo[4,3-c]quinoline Class

The pyrazolo[4,3-c]quinoline scaffold is not monolithic; its biological output is exquisitely controlled by substitution. For example, 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones are reported as Chk1 kinase inhibitors (e.g., 2-phenyl derivative with in vitro Chk1 IC50 of 2.7 µM) [1]. In contrast, 3-amino-4-(phenylamino)-1H-pyrazolo[4,3-c]quinoline (compound 2a) is a potent inhibitor of LPS-stimulated NO production in RAW 264.7 cells (IC50 = 0.36 µM), an anti-inflammatory mechanism, while the same core is also the basis for selective bacterial β-glucuronidase inhibitors (e.g., compound 42, an oral adjuvant preventing CPT-11-induced diarrhea in vivo) [2][3]. The target compound, 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, possesses a distinct 3-aryl/8-methyl pattern that is structurally closer to the kinase inhibitor chemotype, yet its specific biological fingerprint cannot be assumed without direct testing. This evidence demonstrates that a simple 'pyrazolo[4,3-c]quinoline' procurement specification is insufficient.

Kinase Inhibition Anti-inflammatory Activity β-Glucuronidase Inhibition Scaffold Selectivity

Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) of 4.2 Defines a Distinct Property Space vs. Unsubstituted and Fluoro Analogs

The target compound exhibits a calculated XLogP3 of 4.2, as computed by PubChem [1]. This value is significantly higher than that of the unsubstituted parent, 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (XLogP3 = 3.8) [2], due to the 8-methyl group. The fluoro analog, 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (CAS 1029768-10-2), has a predicted XLogP3 of 3.6 [3]. The 0.4 to 0.6 log unit increase in lipophilicity for the target compound directly impacts membrane permeability, solubility, and metabolic stability, distinguishing it from both the unsubstituted and fluoro-substituted analogs.

Lipophilicity Drug-likeness XLogP3 Physicochemical Properties

Molecular Weight and Heavy Atom Count: Distinguishing the Target from Common 3-Amino-4-phenylamino Anti-inflammatory Series

The target compound has a molecular weight of 303.4 g/mol and 23 heavy atoms [1]. This is in contrast to the well-characterized anti-inflammatory series from the same scaffold, such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (compound 2i, MW = 307.3 g/mol) and 3-amino-4-(phenylamino)-1H-pyrazolo[4,3-c]quinoline (compound 2a, MW = 277.3 g/mol) [2]. The target compound, with its 3-(4-ethoxyphenyl) and 8-methyl groups, lacks the 3-amino-4-(phenylamino) substitution motif critical for potent NO inhibition, suggesting it is mechanistically distinct and should not be used as a substitute for the anti-inflammatory chemotype.

Molecular Weight Heavy Atom Count Structural Features Scaffold Differentiation

Patent-Derived Kinase Inhibitor Applicability: Structural Resemblance to HPK1/FLT3 Inhibitor Series

A 2022 patent (WO2023064133A1) discloses substituted 1H-pyrazolo[4,3-c]quinolines as inhibitors of HPK1 and FLT3 for cancer immunotherapy [1]. The generic Markush structure encompasses 3-aryl-8-substituted variants. The target compound's substitution pattern (3-(4-ethoxyphenyl)-8-methyl) falls within the scope of this patent, unlike the 3-amino-4-(phenylamino) anti-inflammatory series. While no specific IC50 data is provided for this exact compound in the patent, its structural alignment with the HPK1/FLT3 inhibitor chemotype differentiates it from the anti-inflammatory and β-glucuronidase inhibitor series, positioning it as a candidate for kinase-targeted research applications.

HPK1 FLT3 Kinase Inhibitor Cancer Immunotherapy

3-(4-Ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline: Evidence-Backed Application Scenarios for Procurement


Kinase Inhibitor Lead Discovery and SAR Expansion Targeting HPK1 or FLT3

Based on its structural alignment with patent-disclosed HPK1/FLT3 inhibitor chemotypes [1], the target compound is a rational choice for hit-to-lead or SAR-by-catalog programs investigating novel kinase inhibitors for cancer immunotherapy. Its 8-methyl and 3-(4-ethoxyphenyl) substituents offer a distinct vector for exploring potency and selectivity relative to other 3-aryl or 8-substituted analogs disclosed in the patent, potentially leading to improved IP and pharmacokinetic profiles.

Negative Control or Selectivity Profiling for Anti-inflammatory Pyrazolo[4,3-c]quinoline Programs

Because this compound lacks the 3-amino-4-(phenylamino) motif essential for NO inhibition [2], it can serve as a well-defined negative control in cellular assays designed to confirm the on-target anti-inflammatory activity of related compounds. Its similarity in core scaffold but distinct pharmacophoric features make it ideal for counter-screening to rule out scaffold-based artifacts.

Physicochemical Property Studies: Evaluating Lipophilic Effects on Membrane Permeability and Metabolic Stability

With an XLogP3 of 4.2, the target compound provides a ~0.4 log unit increase in lipophilicity versus its unsubstituted analog [3]. This property can be exploited in systematic studies to correlate lipophilicity with permeability (PAMPA or Caco-2) or microsomal stability, with the closely related 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (XLogP3 = 3.8) as a matched-pair comparator to isolate the effect of the 8-methyl group.

Chemical Biology Tool for Target Deconvolution of the Pyrazolo[4,3-c]quinoline Scaffold

Given the demonstrated scaffold plasticity (kinase inhibition, anti-inflammatory, β-glucuronidase inhibition) [4], this compound can be used as a probe in chemoproteomics or affinity-based target identification studies to determine which protein targets are engaged by this specific substitution pattern, thereby defining the molecular basis of its biological profile and guiding further optimization.

Quote Request

Request a Quote for 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.